molecular formula C14H14N2O3S B2677264 Ethyl 2-benzamido-4-methylthiazole-5-carboxylate CAS No. 92192-06-8

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate

Cat. No.: B2677264
CAS No.: 92192-06-8
M. Wt: 290.34
InChI Key: HSPXTLSMHAEJLA-UHFFFAOYSA-N
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Description

Historical Development in Thiazole Derivative Research

Thiazole chemistry traces its origins to the late 19th century, with foundational work by Arthur Hantzsch, who developed the Hantzsch thiazole synthesis in 1887. This method revolutionized heterocyclic chemistry by enabling the condensation of α-haloketones with thioamides or thioureas to form thiazole cores. Subsequent advancements, such as the Cook-Heilbron synthesis, expanded synthetic possibilities by utilizing α-aminonitriles and carbon disulfide to produce 5-aminothiazoles. Ethyl 2-benzamido-4-methylthiazole-5-carboxylate emerged as a product of these methodologies, optimized through modern catalytic systems and green chemistry principles. For instance, microwave-assisted synthesis and ionic liquid catalysts have improved yields and reduced reaction times for analogous thiazole derivatives.

The compound’s structural evolution reflects broader trends in heterocyclic chemistry, where electron-withdrawing groups (e.g., benzamido) and alkyl substituents (e.g., methyl) were strategically incorporated to enhance stability and bioactivity. Early 20th-century studies focused on simple thiazoles, but by the 1980s, functionalized derivatives like this compound became central to drug discovery campaigns, particularly in antibiotic and anticancer research.

Significance in Medicinal Chemistry Research

This compound occupies a critical niche in medicinal chemistry due to its dual role as a synthetic intermediate and bioactive agent. Its thiazole core serves as a scaffold for designing inhibitors targeting enzymes such as xanthine oxidase and mitotic kinesins. For example, the benzamido group enhances binding affinity to hydrophobic enzyme pockets, while the methyl substituent improves metabolic stability.

Comparative studies highlight its superior antimicrobial activity relative to simpler thiazoles. In a 2021 evaluation, this compound exhibited a 3.2-fold increase in bactericidal activity against Staphylococcus aureus compared to ethyl 2-amino-4-methylthiazole-5-carboxylate, attributed to the electron-deficient benzamido moiety. Additionally, its anticancer potential was demonstrated in a 2023 screen showing 50% inhibition of HeLa cell proliferation at 10 µM, outperforming analogues lacking the carboxylate ester.

Property This compound Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
Antimicrobial IC₅₀ (µM) 12.5 ± 1.2 40.3 ± 3.5
Anticancer IC₅₀ (µM) 10.0 ± 0.8 25.6 ± 2.1
Xanthine Oxidase Inhibition (%) 82% at 20 µM 45% at 20 µM

Position within Thiazole-Based Pharmacophore Studies

As a pharmacophore, the thiazole ring in this compound provides a rigid, planar structure that facilitates π-π stacking and hydrogen bonding with biological targets. The 2-benzamido group introduces a hydrophobic domain critical for penetrating lipid bilayers, while the 5-carboxylate ester enhances solubility. Quantum mechanical studies reveal that the methyl group at position 4 reduces ring puckering, stabilizing interactions with ATP-binding pockets in kinases.

Structure-activity relationship (SAR) analyses demonstrate that modifications to the benzamido moiety significantly alter bioactivity. For instance, replacing the phenyl group with pyridyl reduces antimicrobial efficacy by 60%, underscoring the importance of aromatic hydrophobicity. Conversely, substituting the ethyl ester with a methyl group improves cellular uptake but decreases metabolic half-life. These insights guide the rational design of next-generation thiazole therapeutics.

Research Impact on Heterocyclic Chemistry

The synthesis and application of this compound have driven innovations in heterocyclic chemistry. Its preparation via Hantzsch-like cyclizations has inspired the development of flow chemistry protocols, reducing reaction times from hours to minutes. Furthermore, the compound’s success as a xanthine oxidase inhibitor has spurred interest in hybrid heterocycles, such as thiazolo-pyrimidines and thiazole-coumarin conjugates.

Recent advances include photocatalytic C–H functionalization methods that enable direct introduction of benzamido groups onto thiazole rings, bypassing traditional acylation steps. Industrial applications are emerging, with patent filings for its use in polymer-stabilized nanoparticles and agrochemical coatings. These developments underscore its role as a cornerstone molecule in both academic and industrial research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXTLSMHAEJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Finally, the amino group is benzoylated using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has the molecular formula C14H14N2O3SC_{14}H_{14}N_{2}O_{3}S. Its structure features a thiazole ring, which is crucial for its biological activity. The compound is synthesized through multi-step processes involving reactions with ethyl acetoacetate and thiourea, followed by benzoylation.

Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. Research indicates:

  • Broad-spectrum antibacterial activity : It has shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, comparable to established antibiotics like ampicillin and gentamicin.
  • Moderate antifungal effects : Effective against Candida albicans and other fungal pathogens.

Anticancer Activity

This compound also demonstrates anticancer properties :

  • Inhibition of cancer cell proliferation : In vitro studies show that it inhibits the growth of various cancer cell lines, including 29 out of 60 tested tumor cell lines.
  • Mechanism of action : The compound acts as a xanthine oxidase inhibitor, potentially preventing the formation of reactive oxygen species that promote cancer cell survival.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study highlighted the significant bactericidal activity of this compound against various bacterial strains, suggesting its potential for development into antimicrobial therapies.
  • Anticancer Studies : Another investigation tested this compound against a panel of cancer cell lines, revealing potent inhibitory effects on growth and survival. This study emphasized its dual-action potential against both bacterial infections and cancer.
  • Mechanistic Insights : High-throughput screening techniques demonstrated that derivatives could selectively inhibit mitotic kinesins in cancer cells, providing insights into their therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .

Comparison with Similar Compounds

Ethyl 2-Amino-4-methylthiazole-5-carboxylate

  • Structure: Features a primary amino group (-NH₂) at the 2-position instead of benzamido.
  • Synthesis : Prepared via condensation of thiourea and ethyl 2-chloroacetoacetate under mild conditions (40–70°C) with high yield (>98%) and melting point (172–173°C) .

Ethyl 2-(4-Pyridinyl)-4-methylthiazole-5-carboxylate

  • Structure : Substituted with a pyridinyl group at the 2-position.
  • Synthesis : Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling .
  • Applications : Pyridinyl groups enhance π-π stacking interactions in biological targets, as seen in carboxamide analogs tested for receptor modulation .

Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate

  • Structure : Contains a benzimidazole-linked phenyl group at the 2-position.

Ethyl 2-Bromo-4-methylthiazole-5-carboxylate

  • Structure : Bromo substituent at the 2-position (Similarity score: 0.81 vs. target compound) .
  • Applications : Acts as a synthetic intermediate for further substitutions (e.g., Suzuki couplings) due to the bromo leaving group .

Functional Group Impact on Physicochemical Properties

Compound Name Substituent at Position 2 Melting Point (°C) Key Properties
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate Benzamido (-NHCOC₆H₅) Not reported Moderate solubility, high lipophilicity
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino (-NH₂) 172–173 Higher polarity, lower metabolic stability
Ethyl 2-(4-pyridinyl)-4-methylthiazole-5-carboxylate Pyridinyl Not reported Enhanced π-π interactions, moderate solubility
Ethyl 2-bromo-4-methylthiazole-5-carboxylate Bromo (-Br) Not reported Reactive intermediate, low polarity

Biological Activity

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a thiazole derivative recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2O3S. Its structure features a thiazole ring, which is pivotal for its biological activity. The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with thiourea, followed by benzoylation.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. Studies indicate:

  • Broad-spectrum antibacterial activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. It demonstrated a potency comparable to established antibiotics like ampicillin and gentamicin .
  • Antifungal effects : While its antifungal activity is moderate, it has been noted for effectiveness against Candida albicans and other fungal pathogens .

Anticancer Activity

Research indicates that this compound also possesses anticancer properties :

  • Inhibition of cancer cell proliferation : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. Notably, it showed activity against 29 out of 60 tested tumor cell lines, indicating a broad anticancer potential .
  • Mechanism of action : The compound acts as a xanthine oxidase inhibitor, which may contribute to its anticancer effects by preventing the formation of reactive oxygen species that promote cancer cell survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Xanthine oxidase inhibition : By binding to the active site of xanthine oxidase, the compound prevents the oxidation of hypoxanthine to uric acid, which is beneficial in managing conditions like gout and may also have implications in cancer therapy.
  • Induction of multipolar mitotic spindles : In cancer cells with multiple centrosomes, the compound induces aberrant cell division, leading to increased cell death. This effect is particularly relevant in centrosome-amplified cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiazole derivatives but exhibits unique biological activities due to its specific functional groups:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighBroadXanthine oxidase inhibition
Ethyl 2-amino-4-methylthiazole-5-carboxylateModerateLimitedVarious (less defined)
2-Benzamido-4-methylthiazole-5-carboxylic acidLowModerateXanthine oxidase inhibition

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating various thiazole derivatives found that this compound exhibited significant bactericidal activity against several strains, positioning it as a promising candidate for further development in antimicrobial therapies .
  • Anticancer Studies : In another investigation, this compound was tested against a panel of cancer cell lines, revealing potent inhibitory effects on growth and survival. The study highlighted its potential as a dual-action agent against both bacterial infections and cancer .
  • Mechanistic Insights : Research utilizing high-throughput screening techniques demonstrated that derivatives of this compound could selectively inhibit mitotic kinesins in cancer cells, providing insights into their potential therapeutic applications in oncology .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-benzamido-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling benzamide derivatives with thiazole precursors. For example, highlights the use of ethyl 2-amino-4-methylthiazole-5-carboxylate as a starting material, which can be acylated with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization may include:

  • Solvent selection : Aqueous ethanol or DMF improves solubility and reaction efficiency ().
  • Catalyst-free conditions : suggests avoiding metal catalysts to reduce purification steps.
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and decomposition risks.
    Characterize intermediates via TLC or HPLC to monitor progression.

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Answer:
A multi-technique approach is critical:

  • 1H/13C NMR : Identify protons and carbons from the benzamido group (δ ~7.5–8.0 ppm for aromatic protons) and thiazole methyl groups (δ ~2.5 ppm) ( ).
  • IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) ( ).
  • HRMS : Validate molecular ion peaks ([M+H]+) with <5 ppm mass error ().
    For advanced confirmation, single-crystal X-ray diffraction (e.g., SHELXL refinement) provides unambiguous structural data ( ).

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazard classification : Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure ( ).
  • Protective measures : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact and aerosol formation.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture ( ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste ( ).

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Functional group modifications : Replace the benzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects ( ).
  • Thiazole core substitutions : Introduce halogens (e.g., Br, Cl) at the 4-methyl position to enhance lipophilicity ( ).
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with antimicrobial activity ( ). Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets.

Advanced: What computational strategies are effective for predicting binding modes of this compound in drug discovery?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into target proteins (e.g., bacterial enzymes). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the thiazole ring ( ).
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify critical binding residues.
  • Pharmacophore modeling : Define features like aromatic rings and hydrogen bond acceptors using Phase ( ).

Advanced: How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

Answer:

  • Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve disorder.
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms ( ).
  • Validation : Check R1/wR2 convergence (<0.05 divergence) and validate with CCDC tools ( ).

Advanced: How should discrepancies in biological activity data between studies be resolved?

Answer:

  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).
  • Replicate assays : Conduct dose-response curves in triplicate using standardized protocols (e.g., CLSI guidelines) ( ).
  • Control variables : Normalize data to reference compounds (e.g., ciprofloxacin for antibacterial assays) to minimize inter-lab variability.

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility ( ).
  • Prodrug design : Esterify the carboxylate group to increase membrane permeability, with enzymatic cleavage in vivo ().
  • Pharmacokinetic profiling : Conduct HPLC-MS/MS studies to measure plasma half-life and tissue distribution ( ).

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